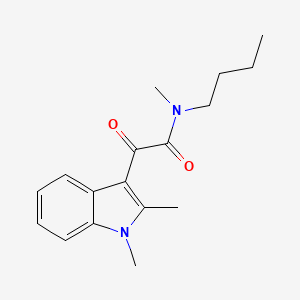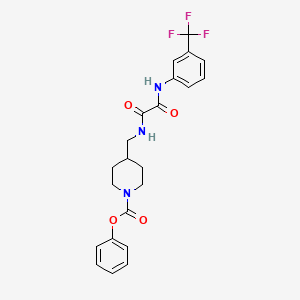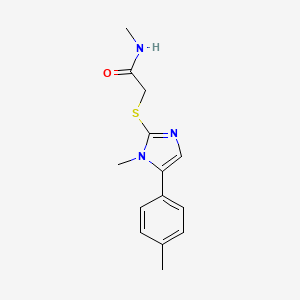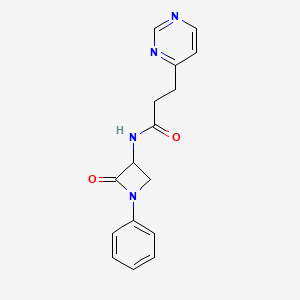
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide, also known as DMIOA, is a small molecule compound that has been studied for its potential applications in scientific research. DMIOA is a member of the oxindole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell proliferation and apoptosis. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in a variety of cellular processes including cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can protect against neurodegeneration and reduce inflammation. This compound has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is that it is a small molecule compound, which makes it easy to synthesize and modify for use in drug discovery. This compound has also been shown to have a wide range of potential applications in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide. One area of research could be the development of new compounds based on the this compound scaffold with improved efficacy and selectivity. Another area of research could be the investigation of this compound's potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to better understand the mechanism of action of this compound and its effects on different cellular pathways.
Synthesemethoden
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can be synthesized through a multi-step process involving the reaction of 3-methylindole-2-carboxylic acid with butylamine, followed by the reaction of the resulting intermediate with methyl chloroacetate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-6-11-18(3)17(21)16(20)15-12(2)19(4)14-10-8-7-9-13(14)15/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLXQLKZIUCUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)

![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)






![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)
